L-Lysine:2HCl (6-13C) is a stable isotope-labeled amino acid, specifically a derivative of lysine, which is essential for human health. This compound is utilized extensively in biochemical research, particularly in metabolic studies and protein quantification techniques. The inclusion of carbon-13 isotopes allows researchers to trace metabolic pathways and quantify protein expression with high precision.
L-Lysine:2HCl (6-13C) is synthesized from natural sources or produced through chemical methods. It is commercially available from various suppliers, including Cambridge Isotope Laboratories and Creative Biolabs, which provide high-purity forms suitable for scientific applications.
L-Lysine:2HCl (6-13C) falls under the category of amino acids, specifically classified as an essential amino acid due to its necessity in human nutrition. It is also categorized as a stable isotope-labeled compound, which is crucial for applications in proteomics and metabolic studies.
The synthesis of L-Lysine:2HCl (6-13C) typically involves the following methods:
The synthesis requires precise control over reaction conditions, including temperature, pH, and reaction time, to achieve high yields and purity levels. Advanced techniques such as liquid chromatography and mass spectrometry are often employed to verify the isotopic labeling and purity of the final product.
L-Lysine:2HCl (6-13C) has the following molecular formula:
The structure consists of a carbon backbone with two amino groups (-NH2) and one carboxyl group (-COOH), along with two hydrochloride ions (HCl). The incorporation of carbon-13 at position six alters its mass without changing its chemical properties significantly.
L-Lysine:2HCl (6-13C) participates in various biochemical reactions:
Reactions involving L-Lysine are often monitored using mass spectrometry, especially when studying protein metabolism or modifications. The presence of heavy isotopes allows for differentiation between labeled and unlabeled species during analysis.
L-Lysine plays a critical role in various metabolic pathways:
Relevant data indicate that L-Lysine can undergo hydrolysis under extreme conditions but remains stable for most applications in proteomics and metabolomics.
L-Lysine:2HCl (6-13C) has several scientific uses:
L-Lysine:2HCl (6-¹³C), denoted as ¹³C₆-L-lysine 2HCl, serves as a foundational reagent in SILAC workflows for mass spectrometry-based quantitative proteomics. This uniformly labeled compound incorporates six ¹³C atoms at all carbon positions, creating an 8-Da mass shift compared to its unlabeled counterpart. Its hydrochloride salt formulation enhances aqueous solubility (>250 mg/mL) and stability, enabling efficient metabolic incorporation during cell culture [1] [6].
The isotopic purity (>99% ¹³C) ensures minimal background interference, while the metabolic equivalence to natural lysine guarantees unbiased participation in protein synthesis. In SILAC experiments, cells cultured in media containing ¹³C₆-lysine exclusively incorporate this heavy isotope during translation, generating proteins with predictable mass differences detectable via LC-MS/MS. This allows precise quantitation of protein abundance changes across experimental conditions without chemical derivatization [6] [10].
Table 1: SILAC Labels for Multiplexed Proteomics
Amino Acid Isotope | Mass Shift (Da) | Multiplex Role | Key Applications |
---|---|---|---|
¹³C₆-L-lysine 2HCl | +6 | Heavy label | Duplex experiments |
¹³C₆¹⁵N₂-L-lysine 2HCl | +8 | Medium label | Triplex experiments |
D₄-L-lysine 2HCl | +4 | Light-heavy bridge | Triplex experiments |
The 6-Da mass shift in tryptic peptides containing ¹³C₆-lysine enables unambiguous identification and quantitation in complex biological samples. When combined with high-resolution mass spectrometry, this labeling strategy achieves quantitation accuracy within 5% error margins, as demonstrated in studies of transcriptional activation complexes. For example, chromatin pulldown assays using ¹³C₆-lysine-labeled nuclear extracts revealed recruitment dynamics of >50 protein components to the VP16 transcriptional activator, with fold-change measurements spanning three orders of magnitude [8].
Critical advantages of ¹³C₆-lysine over deuterated analogs include:
In phosphoproteomic analyses of neuro-2a cells, ¹³C₆-lysine enabled quantification of >10,000 phosphorylation sites with <10% missing data across replicates, establishing it as the gold standard for large-scale dynamic phosphorylation studies [2] [3].
¹³C₆-L-lysine serves as a critical tracer for mapping intracellular carbon routing in eukaryotic metabolism. In pioneering studies using Corynebacterium glutamicum for lysine production, isotopic enrichment patterns in proteinogenic amino acids revealed unexpected metabolic node dynamics. Nuclear Magnetic Resonance (NMR) analysis of ¹³C incorporation demonstrated a 70% reduction in reverse C₄-decarboxylation flux at the anaplerotic node during exponential growth phases, coinciding with a threefold increase in lysine secretion. This flux redistribution highlights the competition between energy metabolism and amino acid biosynthesis [5].
Flux determination combines:
Table 2: Metabolic Flux Analysis Findings Using ¹³C₆-L-Lysine
Organism | Key Metabolic Insight | Technique | Biological Impact |
---|---|---|---|
C. glutamicum MH20-22B | 70% ↓ anaplerotic reverse flux during production | ¹³C-NMR + metabolite balancing | 3x ↑ lysine yield |
Human monocyte-derived macrophages | Redirection toward TCA cycle during HIV infection | pSILAC-MS + flux modeling | Altered host-cell energy metabolism |
The kinetics of ¹³C₆-lysine recycling through protein degradation and reincorporation reveals fundamental cellular maintenance mechanisms. Dynamic SILAC-TMT (tandem mass tag) experiments demonstrate tissue-specific turnover rates, with cytoplasmic proteins exhibiting half-lives of 0.5–5 days versus nuclear proteins persisting for weeks. The ¹³C₆-lysine decay curve analysis in HeLa cells identified three distinct kinetic classes:
Nuclear recycling pathways show compartment-specific handling of lysine derivatives. In chromatin studies, ¹³C₆-labeled histone H3.1 exhibited 40% slower turnover than cytoplasmic proteins, with acetylated lysine residues demonstrating accelerated recycling compared to methylated counterparts. This differential turnover directly regulates epigenetic memory duration [8].
Table 3: Lysine Recycling Pathways in Eukaryotic Systems
Recycling Pathway | Key Enzymes | ¹³C₆-Lysine Fate | Biological Significance |
---|---|---|---|
Ubiquitin-proteasome | 26S proteasome, E3 ligases | Rapid release as free lysine | Regulatory protein turnover |
Autophagy-lysosomal | Cathepsins, V-ATPase | Slow liberation (hours-days) | Bulk protein/organelle recycling |
Epigenetic demodification | HDACs, KDMs | Retention in modified histones | Epigenetic memory maintenance |
The integration of ¹³C₆-lysine tracing with subcellular fractionation has further resolved lysosomal versus proteasomal degradation contributions, showing that inhibiting lysosomal acidification increases ¹³C₆-lysine reincorporation into cytoplasmic proteins by 60%, while proteasome inhibition preferentially enriches nuclear ¹³C₆-peptides [10].
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